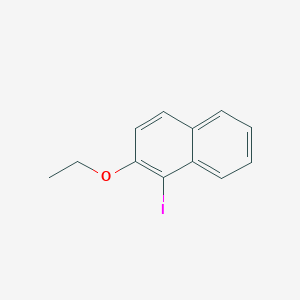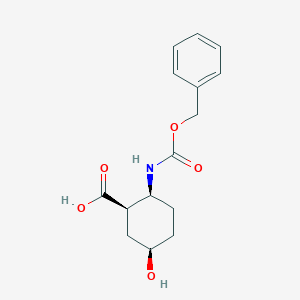
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly known as HPCA, is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclohexane ring, and then the deprotection of the amine group and the introduction of the carboxylic acid group.
Starting Materials
Phenylmethanol, Diethylamine, Ethyl chloroformate, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Cyclohexanone, Benzene, Sulfuric acid, Sodium bicarbonate, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Acetic anhydride, Triethylamine, Dimethylformamide, Chloroacetic acid
Reaction
Phenylmethanol is reacted with ethyl chloroformate and diethylamine to form the protected amine, Cyclohexanone is reacted with sodium borohydride to form cyclohexanol, Cyclohexanol is reacted with benzene and sulfuric acid to form cyclohexene, Cyclohexene is reacted with the protected amine to form the protected amine cyclohexene, The protected amine cyclohexene is reacted with sodium cyanoborohydride to form the protected amine cyclohexane, The protected amine cyclohexane is deprotected with sulfuric acid and sodium bicarbonate to form the amine cyclohexane, The amine cyclohexane is reacted with chloroacetic acid, triethylamine, and dimethylformamide to form the carboxylic acid, The carboxylic acid is deprotected with sodium hydroxide to form (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Wirkmechanismus
The mechanism of action of HPCA is not fully understood. However, it has been suggested that HPCA may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in disease pathways. For example, HPCA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemische Und Physiologische Effekte
HPCA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, including matrix metalloproteinases and cyclooxygenase-2. Additionally, HPCA has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPCA in lab experiments is its potential therapeutic applications. HPCA has been found to exhibit activity against various diseases, making it a promising candidate for drug development. However, one limitation of using HPCA in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on HPCA. One area of interest is the development of HPCA-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPCA and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for HPCA may improve its availability and potential for drug development.
Wissenschaftliche Forschungsanwendungen
HPCA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, HPCA has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. HPCA has also been found to exhibit neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOILGYIQSBEMR-UPJWGTAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

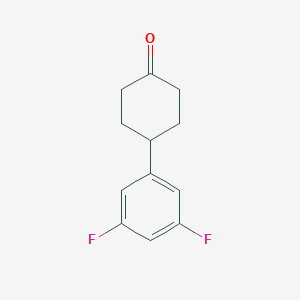
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
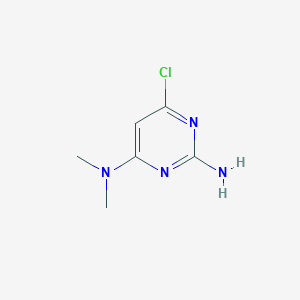
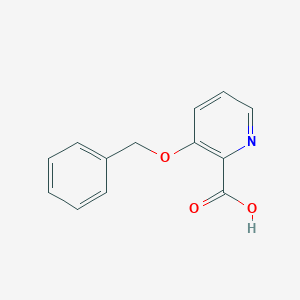

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
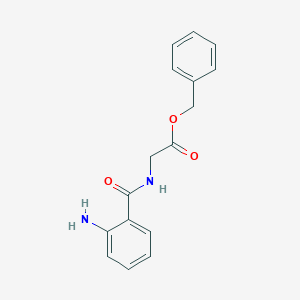
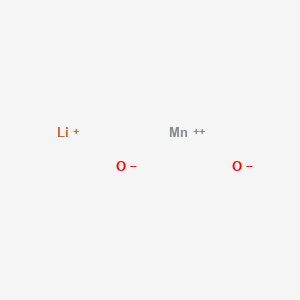
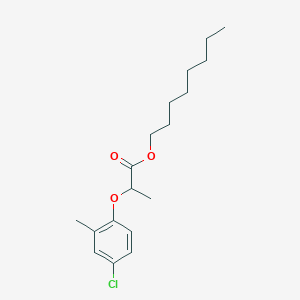
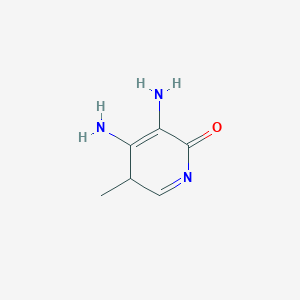
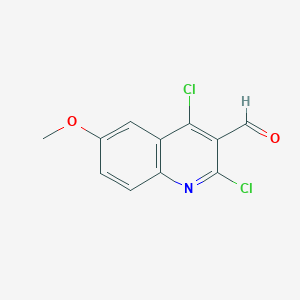
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
